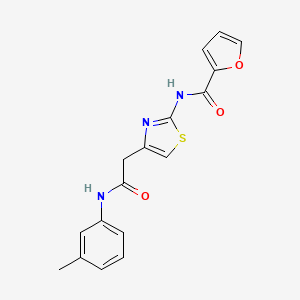

N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide

Description

N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a 2-oxoethyl group bearing an m-tolylamino moiety and a furan-2-carboxamide side chain. This structure combines pharmacophoric elements (thiazole, furan, and carboxamide) commonly associated with biological activities such as antimicrobial, antitumor, or kinase inhibition .

Properties

IUPAC Name |

N-[4-[2-(3-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S/c1-11-4-2-5-12(8-11)18-15(21)9-13-10-24-17(19-13)20-16(22)14-6-3-7-23-14/h2-8,10H,9H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZIALLOLLYXANM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of a thiazole derivative with a furan carboxylic acid derivative under specific conditions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s amide and thioether bonds are susceptible to hydrolysis under specific conditions:

-

Mechanistic Insight : The furan-2-carboxamide group undergoes hydrolysis to yield furan-2-carboxylic acid and a thiazol-2-amine intermediate. This is analogous to triazole derivatives, where amide cleavage occurs under acidic/basic conditions.

Nucleophilic Substitution

The thiazole ring and carbonyl groups serve as electrophilic sites for nucleophilic attack:

-

Key Example : The 2-oxoethyl side chain can be reduced to a secondary alcohol, modifying the compound’s polarity and bioactivity.

Cyclization and Condensation

The m-tolylamino group and ketone moiety facilitate cyclization:

-

Synthetic Utility : Cyclization reactions, mediated by bases like Cs₂CO₃, are critical for generating structurally diverse analogs .

Oxidation Reactions

The thiazole and furan rings exhibit redox activity:

| Reaction | Oxidizing Agent | Outcome | Source |

|---|---|---|---|

| Thiazole sulfoxidation | m-CPBA | Thiazole sulfoxide formation | |

| Furan ring oxidation | Ozone or singlet oxygen | Ring-opening to form dicarbonyl compounds |

-

Note : Oxidation of the furan ring is less common under mild conditions but occurs under strong oxidative stress .

Functional Group Modifications

The m-tolylamino group undergoes typical amine reac

Scientific Research Applications

Medicinal Chemistry

N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is investigated for its potential therapeutic applications, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research indicates its potential as an anticancer agent, with mechanisms involving apoptosis induction in cancer cells.

Biological Studies

This compound serves as a valuable tool for studying enzyme interactions and cellular processes. Its structural features allow researchers to explore:

- Enzyme Inhibition : Investigations into how the compound inhibits specific enzymes can provide insights into drug design.

- Cellular Mechanisms : Understanding how the compound affects cellular pathways can lead to new therapeutic strategies.

Industrial Applications

In addition to its biological significance, this compound can also be utilized in:

- Material Science : The compound's unique properties may be harnessed in the development of new materials with specific functionalities.

- Chemical Processes : It can act as a building block for synthesizing more complex molecules in industrial settings.

Case Studies

-

Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound showed cytotoxic effects on various human cancer cell lines, including breast and colon cancer cells .

- Methodology : The study employed cell viability assays to assess the effectiveness of the compound against cancer cells.

- Results : Compounds exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.

-

Antimicrobial Efficacy Evaluation : Another research effort focused on evaluating the antimicrobial properties of this compound against several bacterial strains .

- Methodology : Disk diffusion assays were performed to determine the inhibition zones produced by the compound.

- Results : The compound demonstrated significant inhibition against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and furan rings may facilitate binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights key structural analogs and their differences:

Key Observations:

- Substituent Effects : The target compound’s m-tolyl group provides moderate steric bulk compared to the p-tolyl isomer (CAS 923139-08-6). Para-substitution may enhance planar interactions with biological targets, while meta-substitution could favor solubility .

Biological Activity

N-(4-(2-oxo-2-(m-tolylamino)ethyl)thiazol-2-yl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound has a complex structure characterized by a thiazole ring, a furan moiety, and an amide functional group. Its molecular formula is , with a molecular weight of approximately 302.34 g/mol. The presence of the thiazole and furan rings suggests potential interactions with biological targets, as these heterocycles are known to exhibit diverse pharmacological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties, including this compound, demonstrate significant antimicrobial properties. A study found that derivatives of thiazole exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds similar to this one showed promising results against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) in the range of 8–32 µg/mL .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Thiazole derivatives have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A recent study highlighted that thiazole-based compounds could inhibit specific cancer cell lines, with IC50 values indicating effective cytotoxicity at micromolar concentrations .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors within the target cells:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in bacterial cell wall synthesis, which is critical for their antimicrobial action.

- Cell Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways related to apoptosis in cancer cells, leading to increased cell death.

Study 1: Antimicrobial Efficacy

A study conducted on a series of thiazole derivatives demonstrated that this compound exhibited significant antibacterial activity against both MSSA and MRSA strains. The compound was tested using standard broth microdilution methods, yielding MIC values that confirmed its potential as an antibacterial agent .

Study 2: Anticancer Potential

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Data Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.